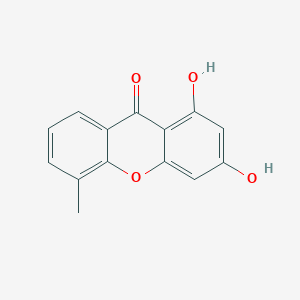
1,3-dihydroxy-5-methyl-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxy-5-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O4 . It has a molecular weight of 242.23 .
Molecular Structure Analysis
The InChI code for 1,3-dihydroxy-5-methyl-9H-xanthen-9-one is 1S/C14H10O4/c1-7-3-2-4-9-13(17)12-10(16)5-8(15)6-11(12)18-14(7)9/h2-6,15-16H,1H3 .Physical And Chemical Properties Analysis
1,3-Dihydroxy-5-methyl-9H-xanthen-9-one has a melting point of 280 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Structure and Synthesis of Lichen Xanthones : Xanthones like 1,3-dihydroxy-5-methyl-9H-xanthen-9-one have been isolated from lichens and synthesized for structural analysis. This research provides insight into the molecular structures of xanthones, contributing to the understanding of their chemical properties (Elix, Musidlak, Sala, & Sargent, 1978).
Elucidation of Xanthone Derivatives' Structures : The structure elucidations and NMR assignments for xanthone derivatives isolated from various sources are critical for comprehending their chemical behavior and potential applications (Huang, Yang, Yin, She, & Lin, 2010).
Synthesis of Trihydroxyxanthones : The synthesis of various trihydroxyxanthen-9-one derivatives sheds light on the potential chemical transformations of xanthone compounds, expanding the scope of their application in scientific research (Gujral & Gupta, 1979).
Applications in Chemistry and Material Science
Xanthone Derivative as a Sensor Material : The use of 1-hydroxy-3-methyl-9H-xanthen-9-one (HMX) as a neutral ionophore in the development of a sensor for aluminum(III) ions showcases the potential application of xanthones in sensor technology (Yari, Darvishi, & Shamsipur, 2006).
Green Synthesis of Xanthone Derivatives : Research on the eco-friendly synthesis of xanthenone derivatives using nanocomposites as catalysts highlights the application of xanthones in green chemistry and nanotechnology (Samani, Abdolmohammadi, & Otaredi-Kashani, 2018).
Pharmacological Potential
Investigation of Antimicrobial Activity : Studies on the synthesis of xanthone derivatives and their evaluation for antimicrobial activity demonstrate the potential of xanthones in developing new antimicrobial agents (Resende, Pereira-Terra, Moreira, Freitas-Silva, Lemos, Gales, Pinto, de Sousa, da Costa, & Pinto, 2020).
Research on Antischistosomal Activity : The synthesis of new xanthene derivatives and their expected antischistosomal activity indicate the potential use of xanthone derivatives in developing treatments for parasitic infections (Zeid, El-kousy, El-Torgoman, & Ismail, 1987).
Study of Antitumor Agents : Research on disubstituted 9-oxo-9H-xanthene-4-acetic acids, related to xanthones, for their in vivo activity against tumors, underscores the potential of xanthone derivatives in cancer research (Rewcastle, Atwell, Li, Baguley, & Denny, 1991).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
Xanthones, the class of compounds to which it belongs, are known to exhibit a wide range of pharmacological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s known that the compound is slightly soluble in hot water, cold ethanol, ether, and benzene, and readily soluble in chloroform and hot ethanol and benzene . This solubility profile may influence its stability and efficacy under different environmental conditions.
Eigenschaften
IUPAC Name |
1,3-dihydroxy-5-methylxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7-3-2-4-9-13(17)12-10(16)5-8(15)6-11(12)18-14(7)9/h2-6,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDRUAUZUPZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C=C(C=C3O2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydroxy-5-methyl-9H-xanthen-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2773938.png)

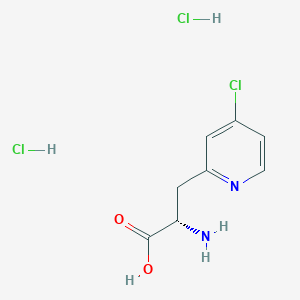
![1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2773942.png)
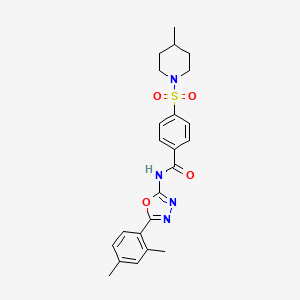
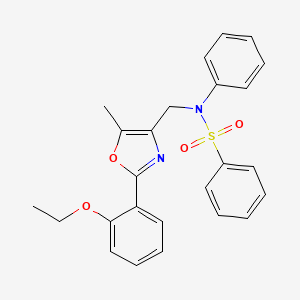
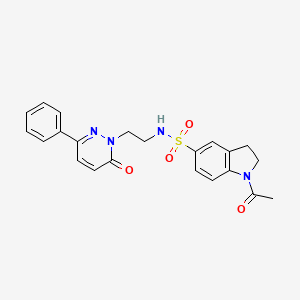
![N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2773947.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-[2-[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]sulfanylpyrimidin-4-yl]sulfanylethyl]propanamide](/img/structure/B2773948.png)
![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2773950.png)
![1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2773953.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2773954.png)
![3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2773956.png)
methanone](/img/structure/B2773957.png)